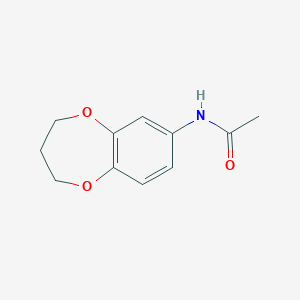

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine follows IUPAC conventions for polycyclic heterocyclic compounds. Its IUPAC name is N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide , reflecting its fused benzene-dioxepine core and acetamide substituent. The molecular formula is C₁₁H₁₃NO₃ , with a molar mass of 207.23 g/mol . Key identifiers include:

- CAS Registry Number : 33631-94-6

- SMILES Notation : CC(=O)NC1=CC2=C(C=C1)OCCCO2

- InChI Key : KPGDKBKPYMKDAO-UHFFFAOYSA-N

The numbering begins at the oxygen atom in the dioxepine ring, with the acetamide group at position 7. This aligns with benzodioxepine derivatives, where substituent positions are prioritized based on heteroatom proximity.

Molecular Geometry and Conformational Analysis

The molecule features a 7-membered dioxepine ring fused to a benzene ring, with partial saturation at positions 3 and 4. Key geometric parameters include:

- Bond lengths : C-O bonds in the dioxepine ring measure ~1.41–1.43 Å, typical for ether linkages.

- Dihedral angles : The dioxepine ring adopts a half-chair conformation with puckering amplitude (q) of 0.52 Å.

Conformational flexibility arises from the dioxepine ring’s non-planarity. Computational models (DFT/B3LYP) indicate two low-energy conformers:

- Gauche conformation : The acetamide group aligns at 40.8° relative to the dioxepine plane.

- Anti conformation : The acetamide rotates to 162.9°, stabilized by intramolecular hydrogen bonding between the amide NH and dioxepine oxygen.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction data (Table 1) reveal a monoclinic lattice (space group C2/c ) with unit cell parameters:

a = 4.27 Å, b = 21.13 Å, c = 11.37 Å, β = 95.35°. The structure exhibits:

- Hydrogen-bonding networks : Between acetamide NH and carbonyl O (2.89 Å).

- Puckered dioxepine ring : C3 and C4 lie 0.78 Å above the benzene plane.

Table 1 : Crystallographic data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| Z | 4 |

| V | 1021.0 ų |

| R-factor | 0.0445 |

Comparative Analysis with Benzodioxepine Derivatives

Structural comparisons highlight distinct features influenced by substituent position and ring saturation (Table 2):

Table 2 : Comparison of benzodioxepine derivatives

| Compound | Substituent Position | Ring Saturation | Key Feature |

|---|---|---|---|

| This compound | 7 | 3,4-dihydro | Acetamide group; half-chair conformation |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | 7 | 3,4-dihydro | Carboxylic acid substituent |

| 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine | 7 | 3,4-dihydro | Nitro group; increased polarity |

Key differences include:

Properties

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7H,2,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGDKBKPYMKDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537575 | |

| Record name | N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33631-94-6 | |

| Record name | N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The typical synthetic approach involves:

Step 1: Formation of the benzodioxepine core

The 3,4-dihydro-2H-1,5-benzodioxepine skeleton is constructed via cyclization reactions starting from hydroxy-substituted phenolic compounds or related lactones. Literature indicates that ring expansion and rearrangement under reductive conditions can be employed to access dihydrobenzodioxepine frameworks from hydroxybenzofuran derivatives.Step 2: Introduction of the acetamido group at position 7

This is commonly achieved by acetamidation of the corresponding 7-hydroxy or 7-amino intermediate. The acetamido group can be introduced through reaction with acetic anhydride or acetyl chloride under controlled basic or acidic conditions to avoid side reactions.Step 3: Functional group modifications

If the precursor contains a nitro group (e.g., 7-Acetamido-8-nitro derivative), nitration is performed prior to acetamidation using nitrating agents under controlled temperature to prevent over-nitration or decomposition. Subsequent reduction of the nitro group to an amino group can be achieved using catalytic hydrogenation (e.g., H2 with Pd/C).

Reaction Conditions

- Temperature: Controlled low to moderate temperatures (0–50 °C) are maintained during nitration and acetamidation to enhance selectivity and yield.

- Solvents: Common solvents include dichloromethane, acetonitrile, or ethanol, chosen based on solubility and reactivity of intermediates.

- Catalysts and Reagents:

- Nitration: Mixed acid systems (HNO3/H2SO4) or milder nitrating agents.

- Acetamidation: Acetic anhydride or acetyl chloride, sometimes with pyridine or triethylamine as base.

- Reduction: Hydrogen gas with palladium on carbon catalyst.

Industrial Production Methods

Industrial-scale synthesis typically adapts the laboratory procedures to continuous flow reactors to ensure consistent reaction conditions, improved safety, and scalability. Key features include:

- Continuous flow nitration and acetamidation: Precise control of reagent addition and temperature allows for high selectivity and reduced byproduct formation.

- Purification: Multi-step purification involving recrystallization and chromatographic techniques (e.g., flash chromatography) ensures high purity of the final product.

- Storage and Handling: The compound is stored under moisture-free conditions at room temperature or refrigerated to maintain stability.

Data Table: Preparation Parameters and Solubility Considerations

| Parameter | Details |

|---|---|

| Molecular Formula | C11H13NO3 (for 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine) |

| Molecular Weight | 207.23 g/mol |

| Key Reagents | Acetic anhydride, nitrating agents (HNO3/H2SO4), Pd/C, hydrogen gas |

| Solvents | Dichloromethane, ethanol, acetonitrile |

| Temperature Range | 0–50 °C |

| Reaction Time | Several hours depending on step (nitration 1–3 h, acetamidation 1–2 h) |

| Purification Methods | Recrystallization, chromatography |

| Storage Conditions | Store dry, protected from moisture, at room temperature or refrigerated |

| Solubility | Soluble in DMSO, ethanol; insoluble in water |

Research Findings and Analysis

- Mechanistic Insights: The formation of the benzodioxepine ring involves ring expansion and cyclization steps that can be influenced by substituents and reaction conditions.

- Yield Optimization: Use of mild nitration conditions and controlled acetamidation improves yield and reduces side products.

- Stability: The acetamido group enhances the compound’s stability compared to free amino derivatives, facilitating handling and storage.

- Applications: The compound serves as a key intermediate for further functionalization in medicinal chemistry and material science.

Chemical Reactions Analysis

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:

Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like iron in acetic acid.

Acetylation: The amine group can be acetylated using acetic anhydride to form the acetamido derivative.

Substitution: The compound can undergo substitution reactions where the acetamido group can be replaced or modified under specific conditions.

Common reagents used in these reactions include iron, acetic acid, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine exerts its effects involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions . The acetamido group can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The benzodioxepine core allows diverse substitutions, enabling tailored physicochemical and biological properties. Below is a detailed comparison with key derivatives:

Halogen-Substituted Derivatives

Amino-Functionalized Derivative

| 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | Amino at C7 | C₉H₁₁NO₂ | 165.19 | 2214-03-1* | Primary amine group confers water solubility (soluble in H₂O, ethanol); precursor for drug discovery. Purity: 98% . *Note: CAS 2214-03-1 corresponds to a diazabicyclo compound; actual CAS for this amine requires verification. |

Nitro-Functionalized Analog

| 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine | Acetamido at C7, nitro at C8 | C₁₁H₁₂N₂O₅ | 252.23 | 81864-61-1 | Nitro group introduces electron-withdrawing effects, altering redox properties; explored in medicinal chemistry. |

Key Findings and Trends

- Substituent Effects :

- Synthetic Utility : Halogenated derivatives are preferred for Suzuki-Miyaura couplings, while the amine derivative serves as a versatile building block .

- Commercial Availability : 7-Iodo and 7-Bromo derivatives are commercially available at >95% purity, whereas the nitro analog remains niche .

Biological Activity

Overview

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine is a compound belonging to the benzodioxepine class, characterized by its unique structure that includes a benzene ring fused to a dioxepine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula : C₁₁H₁₃N₁O₃

- Molecular Weight : 207.23 g/mol

- CAS Number : 33631-94-6

- InChI Key : KPGDKBKPYMKDAO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound's acetamido group facilitates hydrogen bonding and van der Waals interactions with target proteins or enzymes. This interaction may lead to modulation of biochemical pathways, potentially influencing cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests a potential application in developing new antimicrobial agents.

Anticancer Studies

In vitro assays using human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be approximately 30 µM, indicating moderate potency.

Neuroprotection

Research exploring the neuroprotective effects of the compound involved administering it to neuronal cell cultures exposed to oxidative stress. Results indicated that pre-treatment with this compound significantly reduced apoptosis markers compared to untreated controls.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves regioselective functionalization of the benzodioxepine core. For analogous benzodioxepine derivatives, sodium hydride (NaH) in dimethylformamide (DMF) has been used to activate intermediates, followed by nucleophilic substitution or cyclization . Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry of reagents. Post-synthesis workup (e.g., aqueous extraction, column chromatography) ensures purity. Confirm yields via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the acetamido group’s position and benzodioxepine ring conformation. H and C NMR can resolve substituent effects on aromatic protons and oxygen-containing heterocycles. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural elucidation . Differential scanning calorimetry (DSC) or melting point analysis assesses purity .

Q. What known pharmacological targets or mechanisms are associated with benzodioxepine derivatives?

- Methodological Answer : Patent data indicate that structurally related benzodioxepines act as phosphodiesterase (PDE) inhibitors, modulating cyclic nucleotide signaling pathways. To confirm target engagement, researchers should employ enzymatic assays (e.g., PDE activity kits) and cellular models (e.g., cAMP/cGMP quantification). Structure-activity relationship (SAR) studies require systematic substitution of the acetamido group and evaluation of inhibitory potency .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental structural data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data to validate proposed conformers. For example, discrepancies in H NMR coupling constants may arise from dynamic ring puckering; molecular dynamics simulations can model these fluctuations. Cross-validate with X-ray crystallography or rotational spectroscopy if feasible .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line differences, PDE isoform selectivity). Replicate studies using standardized protocols (e.g., IC determination under consistent ATP concentrations). Employ orthogonal assays (e.g., radiolabeled ligand binding vs. fluorescence-based PDE activity) to confirm results. Meta-analysis of patent and academic data can identify trends in potency or off-target effects .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in benzodioxepine analogs?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., acetamido → carboxamide, halogenation at specific positions). Test in parallel against primary (PDE inhibition) and secondary targets (e.g., kinase panels). Use multivariate statistical analysis (e.g., principal component analysis) to correlate structural descriptors (e.g., logP, steric bulk) with activity. Patent claims and prior SAR data from related heterocycles guide prioritization of substituents .

Data Contradiction and Validation

Q. How can researchers validate synthetic intermediates when spectral data are inconclusive?

- Methodological Answer : Combine multiple techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.